![molecular formula C16H27N5O4Si B11824308 1-[(2R,4S,5S)-4-azido-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11824308.png)
1-[(2R,4S,5S)-4-azido-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Azido-5’-O-tert-butyldimethylsilyl-3’-deoxythymidine is a synthetic nucleoside analog. It is structurally related to thymidine, a naturally occurring nucleoside, but with modifications that include an azido group at the 3’ position and a tert-butyldimethylsilyl group at the 5’ position. These modifications confer unique chemical properties and potential biological activities to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-5’-O-tert-butyldimethylsilyl-3’-deoxythymidine typically involves multiple steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of thymidine is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Introduction of the azido group: The 3’-hydroxyl group is converted to an azido group using a reagent like sodium azide in an appropriate solvent, such as dimethylformamide (DMF).
Deprotection: The final step involves the removal of any protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of 3’-Azido-5’-O-tert-butyldimethylsilyl-3’-deoxythymidine follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
3’-Azido-5’-O-tert-butyldimethylsilyl-3’-deoxythymidine can undergo various chemical reactions, including:
Substitution reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Deprotection reactions: The tert-butyldimethylsilyl group can be removed under acidic conditions.
Common Reagents and Conditions
Sodium azide: Used for introducing the azido group.
Hydrogen and palladium on carbon (Pd/C): Used for the reduction of the azido group.
Tert-butyldimethylsilyl chloride and imidazole: Used for the protection of the hydroxyl group.
Major Products Formed
3’-Amino-5’-O-tert-butyldimethylsilyl-3’-deoxythymidine: Formed by the reduction of the azido group.
3’-Azido-3’-deoxythymidine: Formed by the deprotection of the tert-butyldimethylsilyl group.
科学研究应用
3’-Azido-5’-O-tert-butyldimethylsilyl-3’-deoxythymidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential antiviral properties, particularly against retroviruses.
Medicine: Investigated for its potential use in antiviral therapies.
Industry: Used in the development of diagnostic tools and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of 3’-Azido-5’-O-tert-butyldimethylsilyl-3’-deoxythymidine involves its incorporation into viral DNA by viral reverse transcriptase. The azido group at the 3’ position prevents the addition of further nucleotides, thereby terminating DNA synthesis and inhibiting viral replication. This mechanism is similar to that of other nucleoside analogs used in antiviral therapies.
相似化合物的比较
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): A well-known antiviral drug used in the treatment of HIV/AIDS.
5’-O-tert-butyldimethylsilyl-3’-deoxythymidine: A related compound without the azido group.
Uniqueness
3’-Azido-5’-O-tert-butyldimethylsilyl-3’-deoxythymidine is unique due to the presence of both the azido and tert-butyldimethylsilyl groups. This combination of functional groups provides distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
属性
分子式 |
C16H27N5O4Si |
|---|---|
分子量 |
381.50 g/mol |
IUPAC 名称 |
1-[(2R,4S,5S)-4-azido-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H27N5O4Si/c1-10-8-21(15(23)18-14(10)22)13-7-11(19-20-17)12(25-13)9-24-26(5,6)16(2,3)4/h8,11-13H,7,9H2,1-6H3,(H,18,22,23)/t11-,12+,13+/m0/s1 |
InChI 键 |
CXIAWCOBGBHOCC-YNEHKIRRSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[Si](C)(C)C(C)(C)C)N=[N+]=[N-] |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO[Si](C)(C)C(C)(C)C)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


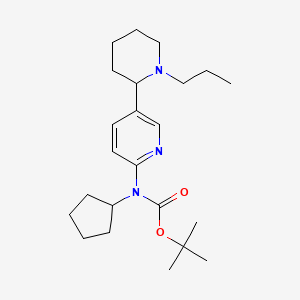



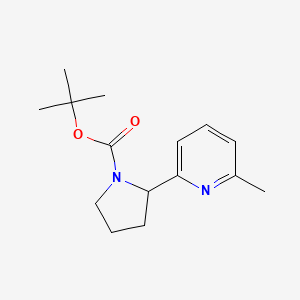
![Ferrocene, 1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]-, (1R)-](/img/structure/B11824251.png)
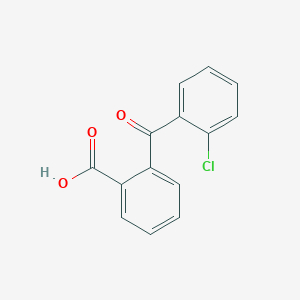

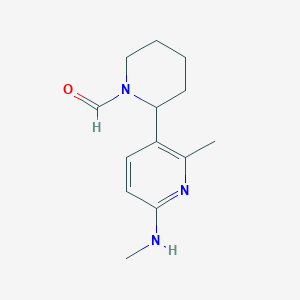
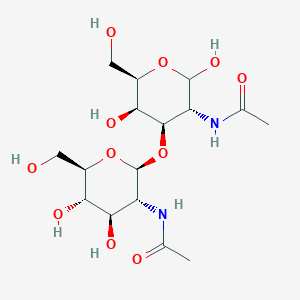


![methyl 4-[(1-cyclopentyl-5-methoxy-2-methyl-1H-indol-3-yl)formamido]but-2-enoate](/img/structure/B11824301.png)

